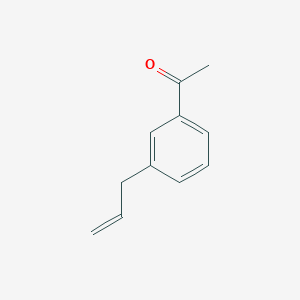
1-(3-Allylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Allylphenyl)ethanone is an organic compound with the molecular formula C11H12O It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an allyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Allylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-allylphenyl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Allylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-(3-Allylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(3-Allylphenyl)ethanone exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield products that can be quantified. In pharmacological studies, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
1-(3-Methylphenyl)ethanone: Similar structure but with a methyl group instead of an allyl group.
1-(3-Ethylphenyl)ethanone: Contains an ethyl group in place of the allyl group.
1-(3-Propylphenyl)ethanone: Features a propyl group instead of an allyl group.
Uniqueness: 1-(3-Allylphenyl)ethanone is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization compared to its methyl, ethyl, and propyl analogs. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical transformations and applications.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h3-4,6-8H,1,5H2,2H3 |
InChI Key |
IGYCJNWHRKISOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


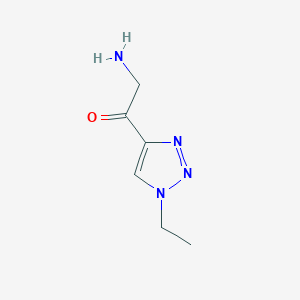


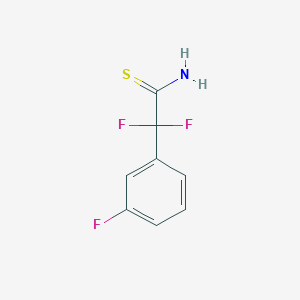
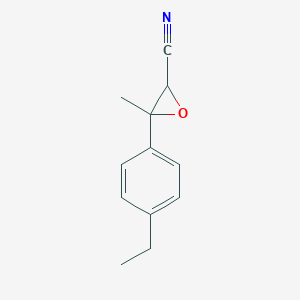
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
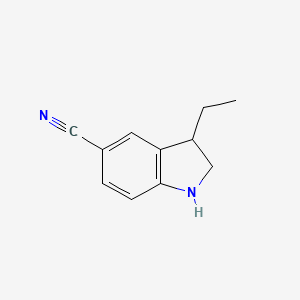
![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)
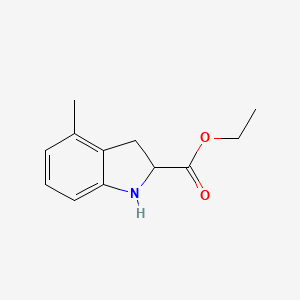
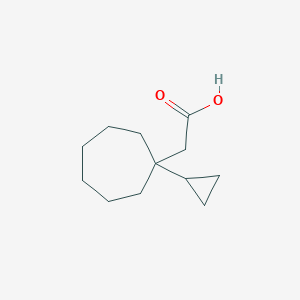
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
